molecular formula C12H8F3N3O5 B2413605 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid CAS No. 1006955-09-4

4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B2413605
CAS No.: 1006955-09-4
M. Wt: 331.207
InChI Key: FLVQSVCAGIHLMX-UHFFFAOYSA-N
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Description

4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid (CAS 1006955-09-4) is a pyrazole-3-carboxylic acid derivative with a molecular formula of C12H8F3N3O5 and a molecular weight of 331.20 . This compound is characterized by a pyrazole core that is substituted at the N-1 position with a ((3-trifluoromethyl)phenoxy)methyl group and at the 3-position with a carboxylic acid group; the pyrazole ring also features a nitro substituent at the 4-position . The integration of the trifluoromethyl (TFM, -CF3) group is of significant interest in medicinal and agrochemical research. The TFM group is a key pharmacophore known to enhance the biological activity, metabolic stability, and lipophilicity of molecules, thereby influencing their absorption and binding characteristics . As part of the pyrazole carboxylic acid chemical family, which includes various bioactive molecules, this compound serves as a valuable chemical intermediate and building block for researchers . Its structural features make it a candidate for use in the synthesis and discovery of new active ingredients, particularly in the development of agrochemicals such as fungicides, as evidenced by patents detailing the use of similar trifluoromethyl-substituted compounds to combat harmful phytopathogenic fungi . This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O5/c13-12(14,15)7-2-1-3-8(4-7)23-6-17-5-9(18(21)22)10(16-17)11(19)20/h1-5H,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVQSVCAGIHLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=C(C(=N2)C(=O)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Phenoxy Methyl Group: The phenoxy methyl group can be attached through an etherification reaction involving a phenol derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications due to its unique chemical structure, which includes a nitro group and a trifluoromethyl moiety. These features enhance the compound's biological activity.

1.1 Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria. A related study found that a nitro-substituted pyrazole demonstrated antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Bacillus cereus and Micrococcus luteus, suggesting that the nitro group may enhance antibacterial efficacy .

1.2 Anticancer Properties
The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drug candidates. Preliminary studies have suggested that compounds containing this moiety can inhibit cancer cell proliferation. For example, a derivative of pyrazole was reported to induce apoptosis in various cancer cell lines, highlighting the potential of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid as an anticancer agent .

Agricultural Applications

The agricultural sector has also shown interest in this compound due to its potential as a pesticide or herbicide.

2.1 Fungicidal Activity
Research has identified similar pyrazole derivatives as effective fungicides. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, improving their ability to penetrate fungal cell membranes. A related study demonstrated that certain pyrazole derivatives exhibited high antifungal activity against pathogens like Fusarium spp., which are notorious for causing crop diseases .

2.2 Herbicidal Properties
There is ongoing research into the herbicidal properties of pyrazole derivatives, including those with trifluoromethyl substitutions. These compounds can disrupt plant growth by inhibiting specific enzymes involved in photosynthesis or amino acid synthesis pathways, making them potential candidates for herbicide formulation .

Several case studies highlight the effectiveness of pyrazole derivatives in real-world applications:

  • Case Study 1: Antibacterial Efficacy
    A study published in a peer-reviewed journal demonstrated that a series of nitro-substituted pyrazoles showed enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential as novel therapeutic agents .
  • Case Study 2: Agricultural Use
    Field trials conducted on crops treated with pyrazole-based fungicides showed a significant reduction in fungal infection rates, leading to improved yield and crop quality .

Mechanism of Action

The mechanism of action of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to certain proteins. The pyrazole ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole-3-carboxylic Acid: Similar in structure but lacks the trifluoromethyl and phenoxy methyl groups.

    3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Similar in structure but lacks the nitro and phenoxy methyl groups.

    4-Nitro-3-(trifluoromethyl)phenol: Similar in structure but lacks the pyrazole ring.

Uniqueness

4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro group, trifluoromethyl group, and pyrazole ring in a single molecule makes it a versatile compound for various research and industrial applications.

Biological Activity

4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group and a pyrazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid can be represented as follows:

C12H8F3N3O4\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{4}

This compound features a pyrazole ring, a carboxylic acid group, and a trifluoromethyl-substituted phenyl ether which may enhance its bioactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid exhibit promising antitumor effects. For instance, the combination of trametinib with 4-methylumbelliferone demonstrated enhanced inhibition of tumor growth in mouse xenograft models, suggesting that similar mechanisms may be applicable to our compound of interest .

Enzyme Inhibition

Research has shown that derivatives of pyrazole compounds can inhibit various enzymes. Specifically, the structure-activity relationship (SAR) studies indicated that modifications at different positions on the pyrazole ring could lead to varying degrees of inhibitory activity against enzymes such as squalene synthase and cholesterol synthesis pathways. For example, certain derivatives demonstrated IC50 values as low as 15 nM in HepG2 cells, indicating potent enzyme inhibition potential .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding the biological activity of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid. Compounds with electron-withdrawing groups at specific positions on the aromatic ring tend to exhibit enhanced activity. For instance, compounds with halogen substitutions demonstrated increased inhibitory effects compared to their non-substituted counterparts .

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Anticancer Activity : A study involving various pyrazole derivatives showed that modifications at the phenyl ring significantly influenced their anticancer properties. The most active compounds were identified based on their ability to inhibit tumor cell proliferation in vitro.
  • Enzyme Inhibition : A comparative analysis of different pyrazole derivatives revealed that those with trifluoromethyl substitutions had improved potency against target enzymes involved in metabolic pathways, suggesting a strategic advantage in drug design.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
Compound ASqualene Synthase Inhibitor15
Compound BAntitumor ActivityNot specified
Compound CCholesterol Synthesis Inhibitor2.9 mg/kg (ED50)

Q & A

Q. What are the key structural features of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid, and how can they be experimentally confirmed?

The compound features a pyrazole core substituted with a nitro group (NO₂) at position 4, a phenoxymethyl group at position 1 (bearing a trifluoromethyl (CF₃) substituent on the phenyl ring), and a carboxylic acid (COOH) at position 3. Key characterization methods include:

  • NMR spectroscopy : To confirm substituent positions and aromatic proton environments (e.g., splitting patterns for CF₃ and nitro groups) .
  • Infrared (IR) spectroscopy : To identify functional groups like COOH (stretching ~2500–3300 cm⁻¹) and nitro (asymmetric/symmetric stretching ~1520–1350 cm⁻¹) .
  • X-ray crystallography : For definitive structural elucidation, though no published data exists for this specific compound. Similar pyrazole derivatives have been resolved using this method .

Q. What are the recommended synthetic routes for this compound?

While direct synthesis protocols are not explicitly documented, analogous pyrazole derivatives (e.g., methyl pyrazole carboxylates) are synthesized via:

  • Multistep substitution reactions : Starting with a pyrazole precursor, followed by phenoxymethylation using 3-(trifluoromethyl)phenol and a methylating agent .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How should researchers address solubility and stability challenges during handling?

  • Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s carboxylic acid and aromatic groups. Preliminary data for similar compounds suggest limited aqueous solubility .
  • Stability : Store at +4°C in airtight, light-protected containers to prevent degradation of the nitro and trifluoromethyl groups .

Advanced Questions

Q. How can synthetic yield be optimized for this compound?

  • Reaction conditions : Use anhydrous toluene as a solvent with thionyl chloride (SOCl₂) to activate carboxylic acid intermediates, achieving >90% conversion for analogous pyrazole-carbonyl chlorides .
  • Catalysts : Explore phase-transfer catalysts (e.g., TBAB) to enhance phenoxymethylation efficiency .
  • Workflow : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., nitro group reduction or ester hydrolysis) .

Q. What strategies are employed to study its bioactivity in drug discovery?

  • In vitro assays : Screen for anti-proliferative activity using cancer cell lines (e.g., prostate cancer models), noting autophagy induction and mTOR/p70S6K pathway inhibition observed in structurally related pyrazolo-pyridinones .
  • Structure-activity relationship (SAR) : Modify the phenoxy or trifluoromethyl groups to assess impacts on potency. For example, replacing the nitro group with amino or methoxy substituents alters electronic properties and binding affinity .

Q. How can computational models predict reactivity or target interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., the nitro group’s electron-withdrawing effect) .
  • Molecular docking : Simulate binding to kinases or ATP-binding proteins, leveraging the pyrazole core’s hydrogen-bonding capacity .

Q. How should conflicting bioactivity data across studies be resolved?

  • Variable controls : Ensure consistent assay conditions (e.g., cell passage number, serum concentration), as discrepancies in IC₅₀ values often arise from methodological differences .
  • Metabolic stability : Assess compound degradation under assay conditions via LC-MS to rule out false negatives .
  • Structural analogs : Compare data with related compounds (e.g., 6-methyl-1-(3-CF₃-benzyl)pyrazole-3-carboxylic acid) to identify trends in substituent effects .

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